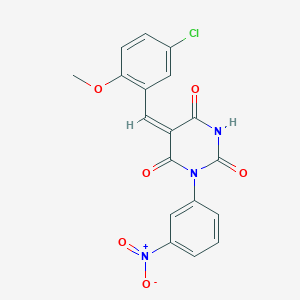
2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, also known as BPTAA, is a chemical compound that has been widely studied for its potential applications in scientific research. BPTAA is a thiazole-based compound that has been shown to exhibit a range of biological activities, including anti-inflammatory, antifungal, and antibacterial properties. In
作用机制
The mechanism of action of 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes that are involved in the production of pro-inflammatory cytokines and chemokines. 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide may also work by modulating the activity of immune cells, such as macrophages and T cells, that are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has also been shown to exhibit antifungal and antibacterial properties. In vitro studies have shown that 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide inhibits the growth of a variety of fungal and bacterial strains, including Candida albicans and Staphylococcus aureus.
实验室实验的优点和局限性
2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been shown to be stable under a variety of conditions. Additionally, 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been shown to exhibit low toxicity in vitro and in vivo, making it a potentially safe compound for use in animal studies.
However, there are also limitations to the use of 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide in lab experiments. The compound has a relatively short half-life, which may limit its efficacy in vivo. Additionally, the mechanism of action of 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is not fully understood, which may make it difficult to optimize dosing and administration regimens.
未来方向
There are several future directions for the study of 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. One potential direction is the optimization of dosing and administration regimens to maximize the efficacy of the compound in vivo. Another potential direction is the development of analogs of 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide with improved pharmacokinetic properties. Finally, the potential applications of 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide in the treatment of other inflammatory and infectious diseases should be explored.
合成方法
The synthesis of 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves the reaction of 2-(4-bromophenoxy) acetic acid with thioamide in the presence of a base. The reaction results in the formation of 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide as a white crystalline solid with a melting point of 138-140°C. The purity of the compound can be confirmed by NMR and mass spectrometry.
科学研究应用
2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and microbiology. One of the most promising applications of 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is its use as an anti-inflammatory agent. In vitro studies have shown that 2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide inhibits the production of pro-inflammatory cytokines and chemokines, which are responsible for promoting inflammation in the body.
属性
IUPAC Name |
2-(4-bromophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-8-6-14-12(18-8)15-11(16)7-17-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKWCRZGFDMOKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

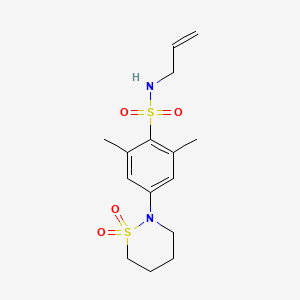
![2-{[4-(2,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5174838.png)
![N-(4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5174843.png)
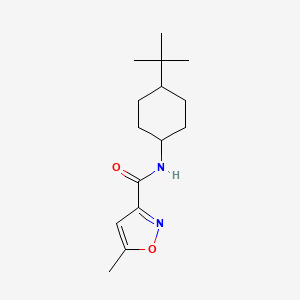
![2-[(4-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5174849.png)
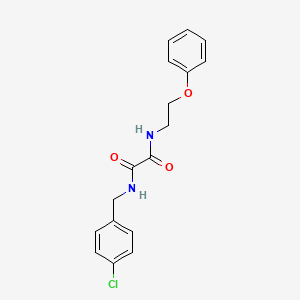
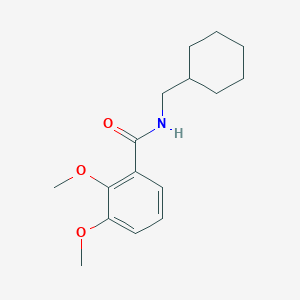

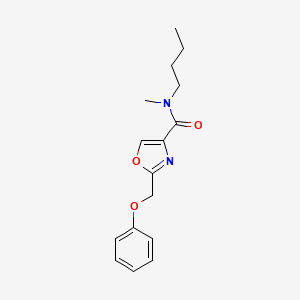
![1-[(5-fluoro-1H-indol-2-yl)carbonyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5174884.png)
![N-(5-methyl-3-isoxazolyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B5174894.png)
![N-[2-(1-adamantyl)ethyl]-N'-phenylurea](/img/structure/B5174895.png)
![2-[benzyl(methyl)amino]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5174905.png)
